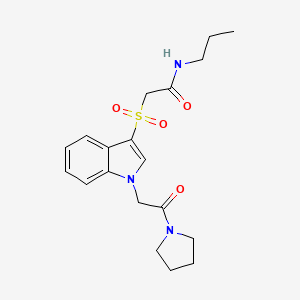
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as 1,3-diazole or imidazole, which contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are white or colorless solids that are highly soluble in water and other polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone:
Pharmaceutical Applications
Anticancer Agents: Compounds containing the 1,2,3-triazole moiety have shown significant anticancer activity. The triazole ring can enhance the binding affinity to cancer cell targets, leading to the development of potent anticancer agents . This compound could be explored for its potential to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Agents: The presence of the triazole and isoxazole rings in the compound suggests potential antimicrobial properties. These heterocycles are known for their ability to disrupt microbial cell walls and inhibit essential enzymes . Research could focus on developing new antibiotics or antifungal agents based on this compound.
Chemical Biology
Bioconjugation: The triazole ring is a key component in click chemistry, which is widely used for bioconjugation . This compound can be utilized to attach various biomolecules, such as proteins or nucleic acids, to create bioconjugates for studying biological processes or developing diagnostic tools.
Fluorescent Probes: The unique structure of this compound can be modified to develop fluorescent probes for imaging applications. Triazole-based fluorescent probes are valuable in visualizing cellular components and tracking biological events in real-time .
Materials Science
Polymer Chemistry: The triazole and isoxazole rings can be incorporated into polymer backbones to enhance their properties. These polymers can exhibit improved thermal stability, mechanical strength, and resistance to degradation . This compound can be a building block for designing advanced materials for various industrial applications.
Supramolecular Chemistry: The compound’s structure allows it to participate in supramolecular assemblies through hydrogen bonding and π-π interactions . These assemblies can be used to create novel materials with specific functions, such as drug delivery systems or sensors.
Organic Synthesis
Catalysts: The triazole moiety can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations . This compound can be explored as a catalyst or a catalyst precursor in synthetic chemistry.
Building Blocks: The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .
Medicinal Chemistry
Enzyme Inhibitors: The compound’s structure suggests potential as an enzyme inhibitor. Triazole-containing compounds have been shown to inhibit various enzymes, including kinases and proteases . Research can focus on identifying specific enzyme targets and developing inhibitors for therapeutic use.
Receptor Modulators: The compound can be investigated for its ability to modulate biological receptors. Triazole derivatives have been found to interact with receptors involved in neurological and cardiovascular diseases . This can lead to the development of new drugs for treating these conditions.
Agricultural Chemistry
Pesticides: The compound’s structure can be optimized to develop new pesticides. Triazole and isoxazole derivatives have shown efficacy against a wide range of pests and pathogens . Research can focus on creating environmentally friendly and effective agricultural chemicals.
Plant Growth Regulators: The compound can be explored for its potential to act as a plant growth regulator. Triazole-based compounds have been used to enhance plant growth, increase resistance to stress, and improve crop yields .
将来の方向性
作用機序
Target of Action
The compound, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the 1,2,3-triazole ring, which can form hydrogen bonds, crucial for binding with biological targets . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, 1,2,3-triazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been shown to exhibit antifungal, antimicrobial, antiviral, and anticancer activities . .
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-7-4-9(12-17-7)10(16)14-5-8(6-14)15-3-2-11-13-15/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNUZXPPPQMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

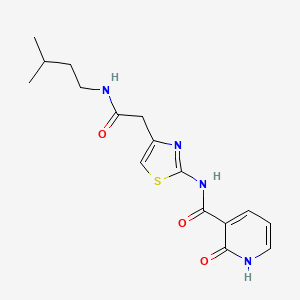
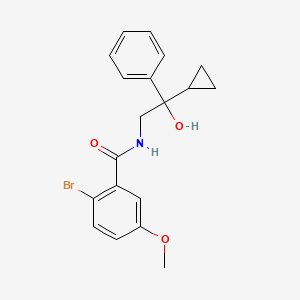

![2-(2,3-Dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2417907.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)
![5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417911.png)
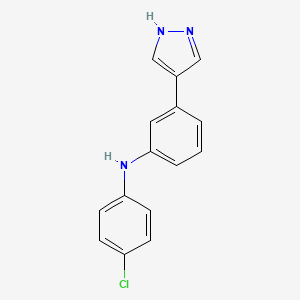
![Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2417916.png)
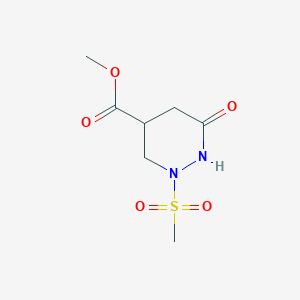

![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)
![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
